![molecular formula C7H4Br2N2 B1434594 5,7-Dibromoimidazo[1,5-a]pyridine CAS No. 1427358-09-5](/img/structure/B1434594.png)
5,7-Dibromoimidazo[1,5-a]pyridine
Overview
Description
5,7-Dibromoimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H4Br2N2. It has a molecular weight of 275.93 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Imidazo[1,5-a]pyridine, the core structure of 5,7-Dibromoimidazo[1,5-a]pyridine, is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The InChI code for 5,7-Dibromoimidazo[1,5-a]pyridine is 1S/C7H4Br2N2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Imidazo[1,5-a]pyridine derivatives have been used in a variety of chemical reactions due to their unique chemical structure and versatility . They have been used in the synthesis of a large number of agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
5,7-Dibromoimidazo[1,5-a]pyridine is a pale-yellow to yellow-brown solid . It has a molecular weight of 275.93 . The compound should be stored at room temperature .Scientific Research Applications
5,7-Dibromoimidazo[1,5-a]pyridine: A Comprehensive Analysis of Scientific Research Applications
Optoelectronic Devices: This compound’s potential in optoelectronics is significant due to its luminescent properties. It can be used in the development of light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific light absorption and emission characteristics.
Sensors: The luminescent nature of 5,7-Dibromoimidazo[1,5-a]pyridine makes it an excellent candidate for sensor applications. It can be used to detect various substances or changes in environmental conditions by monitoring its photophysical response.
Anti-Cancer Drugs: Research has explored the use of this compound in pharmaceuticals, particularly as a scaffold for anti-cancer drugs. Its structure allows for interaction with biological targets, potentially inhibiting cancer cell growth.
Confocal Microscopy and Imaging: As an emitter for confocal microscopy and imaging, 5,7-Dibromoimidazo[1,5-a]pyridine can help in visualizing biological processes at the cellular level due to its fluorescent properties.
Emissive Compounds Development: Its stable scaffold and remarkable photophysical properties make it suitable for developing emissive compounds used in various fields such as chemical biology and coordination chemistry.
Cell Membrane Probes: The compact shape and photophysical properties of 5,7-Dibromoimidazo[1,5-a]pyridine make it a suitable candidate for cell membrane probes, aiding in biological research and diagnostics.
These are six unique applications of 5,7-Dibromoimidazo[1,5-a]pyridine in scientific research. Each application leverages the compound’s luminescent properties and stable structure to serve different technological and pharmaceutical needs .
Safety and Hazards
properties
IUPAC Name |
5,7-dibromoimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKLZBXBOGURCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoimidazo[1,5-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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